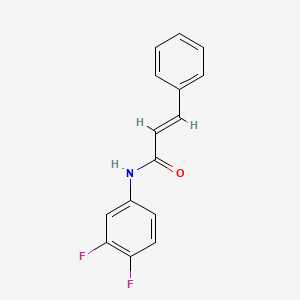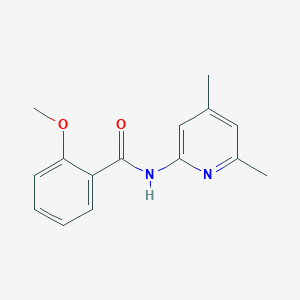
N-(3,4-difluorophenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-3-phenylacrylamide, also known as DFP-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of acrylamide and is known to possess unique properties that make it suitable for use in various scientific studies.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-3-phenylacrylamide has been extensively studied for its potential applications in the field of medicine. One of the primary uses of this compound is in the development of new drugs for the treatment of various diseases. N-(3,4-difluorophenyl)-3-phenylacrylamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-3-phenylacrylamide is not yet fully understood. However, studies have shown that this compound targets the microtubule network, which is essential for cell division and proliferation. N-(3,4-difluorophenyl)-3-phenylacrylamide has been found to inhibit the polymerization of microtubules, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-3-phenylacrylamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(3,4-difluorophenyl)-3-phenylacrylamide has been found to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-difluorophenyl)-3-phenylacrylamide possesses several advantages for use in lab experiments. This compound is highly stable and has a long shelf life, making it suitable for long-term studies. Additionally, N-(3,4-difluorophenyl)-3-phenylacrylamide is soluble in both organic and aqueous solvents, allowing for easy preparation of solutions for various experiments. However, one of the limitations of N-(3,4-difluorophenyl)-3-phenylacrylamide is its potential toxicity, which requires proper handling and disposal.
Direcciones Futuras
There are several future directions for the study of N-(3,4-difluorophenyl)-3-phenylacrylamide. One of the primary areas of research is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,4-difluorophenyl)-3-phenylacrylamide and its potential use in combination with other drugs. Moreover, the development of new synthesis methods for N-(3,4-difluorophenyl)-3-phenylacrylamide may lead to the production of more potent and selective compounds for use in scientific research.
Conclusion
In conclusion, N-(3,4-difluorophenyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound possesses unique properties that make it suitable for use in various studies, including the development of new drugs for the treatment of cancer and inflammatory diseases. While there are limitations to the use of N-(3,4-difluorophenyl)-3-phenylacrylamide, its advantages and potential for future research make it a promising compound for the scientific community.
Métodos De Síntesis
The synthesis of N-(3,4-difluorophenyl)-3-phenylacrylamide involves the reaction of 3,4-difluoroaniline with cinnamoyl chloride in the presence of a base. The resulting product is then purified using a column chromatography technique to obtain the pure compound. This method has been reported to yield high purity and high yield of N-(3,4-difluorophenyl)-3-phenylacrylamide, making it suitable for use in scientific research.
Propiedades
IUPAC Name |
(E)-N-(3,4-difluorophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-13-8-7-12(10-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCYNIKXHZASE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-difluorophenyl)-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)

![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)


![5-[(cyclopentylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764350.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5764355.png)


